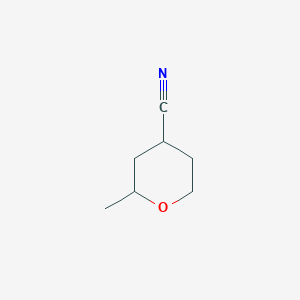

2-甲基氧杂环丁烷-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several papers describe the synthesis of structurally related carbonitrile compounds. For instance, a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was developed using a four-component reaction in water at ambient temperature . Another study synthesized a series of novel azo-disperse dyes containing alkylhydrazonopyridinone structures from 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, which was obtained by one-pot synthesis . These methods highlight the versatility of carbonitrile compounds in synthesis and their potential for creating a wide range of derivatives.

Molecular Structure Analysis

The molecular structure and spectroscopic data of 4'-methylbiphenyl-2-carbonitrile were computed using density functional theory (DFT) and compared with experimental techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy . The studies provided detailed information on the vibrational modes, molecular conformation, and electronic transitions of the molecule, which are essential for understanding the behavior of similar carbonitrile compounds.

Chemical Reactions Analysis

The reactivity of 2-methylchromone-3-carbonitrile was investigated with various active methylene nucleophiles, leading to the synthesis of several annulated chromeno[2,3-b]pyridines and related compounds . These reactions demonstrate the potential for carbonitrile compounds to undergo ring-opening and recyclization reactions, which could be relevant for the synthesis of 2-Methyloxane-4-carbonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related carbonitrile compounds have been studied through various spectroscopic and crystallographic techniques. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined, revealing intermolecular hydrogen bonding and the dihedral angle between benzene rings . Similarly, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence characteristics . These studies provide a foundation for predicting the properties of 2-Methyloxane-4-carbonitrile, such as its potential for hydrogen bonding and optical behavior.

科学研究应用

合成和光谱分析:与 2-甲基氧杂环丁烷-4-腈相关的化合物(如 2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-腈)的研究重点是合成和结构分析,使用 X 射线、红外、核磁共振和紫外-可见光谱等技术。这些研究提供了对这些化合物的结构和光学性质的见解,这对于它们在各个领域的应用至关重要 (Jukić, Cetina, Halambek, & Ugarković, 2010)。

聚合物科学:在聚合物科学领域,腈化合物的衍生物已被合成并用于制造具有特定性质(如选择性透氧性)的聚合物。这些发现对于开发具有定制气体分离能力的材料非常重要 (Kawakami, Toda, Higashino, & Yamashita, 1988)。

电化学应用:涉及用溶剂(如乙腈)对电极进行预处理的研究表明,对电极动力学、吸附和电容有显着影响。此类研究对于提高电化学传感器和器件的效率和可重复性至关重要 (Ranganathan, Kuo, & McCreery, 1999)。

光电应用:基于用液晶(包括 4'-(己氧基)-4-联苯-腈等化合物)改性的环氧基质的新材料的开发,旨在为光电应用创造热可逆光散射材料。这项研究对于推进智能材料技术至关重要 (Tercjak, Serrano, & Mondragon, 2006)。

化学转化和合成:研究探索了腈化合物在各种条件下的反应性,导致形成多种杂环系统。此类化学转化在有机合成和药物研究中至关重要 (Ibrahim & El-Gohary, 2016)。

安全和危害

2-Methyloxane-4-carbonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

未来方向

While specific future directions for 2-Methyloxane-4-carbonitrile are not mentioned in the available resources, it’s worth noting that research into similar compounds is ongoing. For instance, furan platform chemicals, which include compounds with structures similar to 2-Methyloxane-4-carbonitrile, are being explored for their potential uses beyond fuels and plastics .

属性

IUPAC Name |

2-methyloxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTMJUSPCNZIDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526523 |

Source

|

| Record name | 2-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyloxane-4-carbonitrile | |

CAS RN |

88572-20-7 |

Source

|

| Record name | 2-Methyloxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)